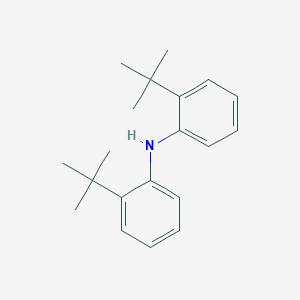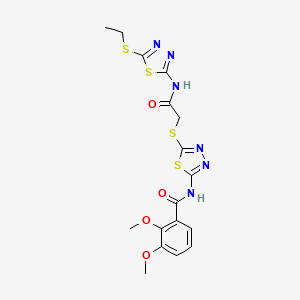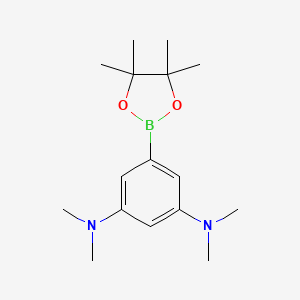
Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrazole ring and a thiazole ring, both of which are fused with phenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
The synthesis of Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized in the presence of ethyl bromoacetate to yield the final product . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Analyse Chemischer Reaktionen
Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and proteins that are crucial for cell proliferation and survival. For example, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl (2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar structure but includes a pyrimidine ring, which may confer different biological activities.
Ethyl (2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound contains a thienyl group, which can affect its chemical reactivity and biological properties.
Eigenschaften
CAS-Nummer |
137576-93-3 |
|---|---|
Molekularformel |
C21H17N3O2S |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
ethyl 2-(1,3-diphenylpyrazol-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H17N3O2S/c1-2-26-21(25)18-14-27-20(22-18)17-13-24(16-11-7-4-8-12-16)23-19(17)15-9-5-3-6-10-15/h3-14H,2H2,1H3 |
InChI-Schlüssel |
IPFMOSSSVHTBLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B14138010.png)
![tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane](/img/structure/B14138013.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B14138018.png)

![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)
